molecular formula C12H15NO3S B326486 Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate

Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate

Cat. No.: B326486
M. Wt: 253.32 g/mol
InChI Key: WPFXUWHHLFCUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate involves its interaction with specific molecular targets. The acetylamino group may interact with enzymes or receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-cyclopropyl-2-acetamidothiophene-3-carboxylate is unique due to the presence of the cyclopropyl group and the thiophene ring, which confer distinct electronic and steric properties. These features may enhance its interactions with biological targets and its stability under various conditions.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

ethyl 2-acetamido-4-cyclopropylthiophene-3-carboxylate

InChI

InChI=1S/C12H15NO3S/c1-3-16-12(15)10-9(8-4-5-8)6-17-11(10)13-7(2)14/h6,8H,3-5H2,1-2H3,(H,13,14)

InChI Key

WPFXUWHHLFCUCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)C

Origin of Product

United States

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